
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one is an organic compound that features a hydroxyimino group and a pyridinyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one typically involves the reaction of 4-pyridinecarboxaldehyde with butanone oxime under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 2-(Nitro)-1-(pyridin-4-yl)butan-1-one.
Reduction: The major product is 2-(Amino)-1-(pyridin-4-yl)butan-1-one.
Substitution: The products depend on the nucleophile used, such as 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-thiol.
科学的研究の応用
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridinyl group can interact with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2-(Hydroxyimino)-1-(pyridin-3-yl)butan-1-one
- 2-(Hydroxyimino)-1-(pyridin-2-yl)butan-1-one
- 2-(Hydroxyimino)-1-(pyridin-4-yl)propan-1-one
Uniqueness
2-(Hydroxyimino)-1-(pyridin-4-yl)butan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The position of the pyridinyl group can significantly affect the compound’s chemical and biological properties, making it distinct from other similar compounds.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
(2E)-2-hydroxyimino-1-pyridin-4-ylbutan-1-one |
InChI |
InChI=1S/C9H10N2O2/c1-2-8(11-13)9(12)7-3-5-10-6-4-7/h3-6,13H,2H2,1H3/b11-8+ |
InChIキー |
NIDZUKYOFGCSAV-DHZHZOJOSA-N |
異性体SMILES |
CC/C(=N\O)/C(=O)C1=CC=NC=C1 |
正規SMILES |
CCC(=NO)C(=O)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



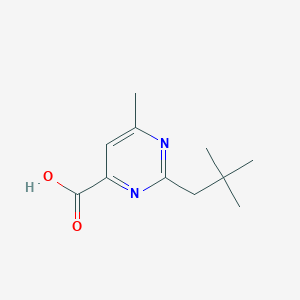
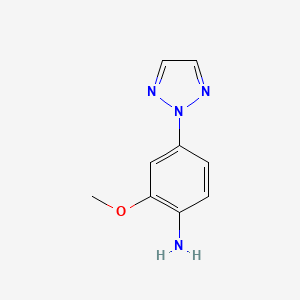
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
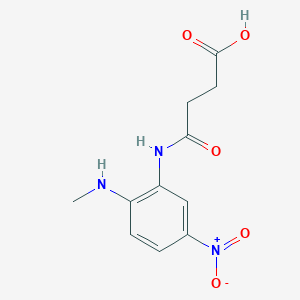
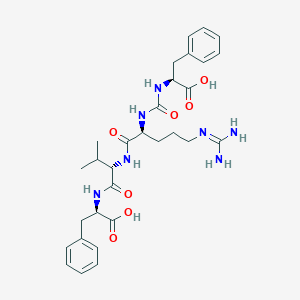
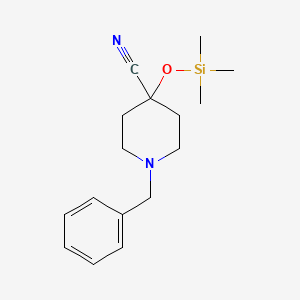
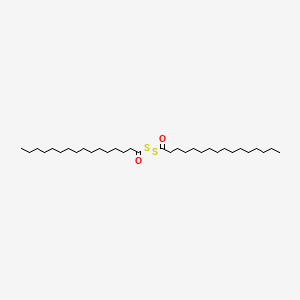
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
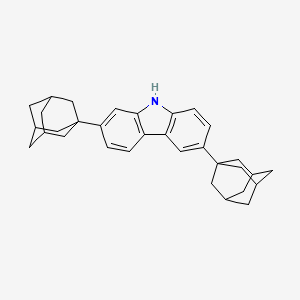
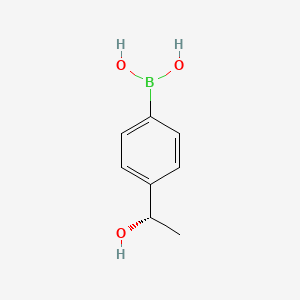
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
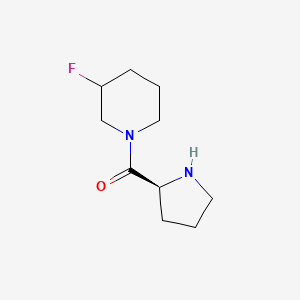
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
